molecular formula C25H25ClN2O B6217715 2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one CAS No. 1024203-48-2

2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one

Cat. No.: B6217715
CAS No.: 1024203-48-2
M. Wt: 404.9
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Description

2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a diphenylmethyl group and a phenylethanone moiety, making it a molecule of interest for its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step often involves the reaction of piperazine with diphenylmethyl chloride to form 1-(diphenylmethyl)piperazine.

    Chlorination: The next step involves the chlorination of 2-phenylethan-1-one to introduce the chloro group at the alpha position.

    Coupling Reaction: Finally, the chlorinated phenylethanone is reacted with the diphenylmethylpiperazine derivative under suitable conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The phenylethanone moiety can participate in oxidation and reduction reactions, altering the oxidation state of the carbonyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.

Major Products

    Substitution: Products where the chloro group is replaced by other nucleophiles.

    Oxidation: Products with oxidized carbonyl groups, potentially forming carboxylic acids.

    Reduction: Alcohol derivatives from the reduction of the carbonyl group.

    Hydrolysis: Breakdown products of the piperazine ring and phenylethanone moiety.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with central nervous system receptors, making it a candidate for the development of new drugs for neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The diphenylmethyl group may enhance the compound’s binding affinity and selectivity for these targets. The phenylethanone moiety can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-receptor complex.

Comparison with Similar Compounds

Similar Compounds

    1-(Diphenylmethyl)piperazine: Lacks the chloro and phenylethanone groups, making it less complex.

    2-chloro-1-phenylethanone: Lacks the piperazine and diphenylmethyl groups, simplifying its structure.

    4-(Diphenylmethyl)piperazine: Similar but without the chloro and phenylethanone groups.

Uniqueness

2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, diphenylmethyl group, and phenylethanone moiety allows for a wide range of chemical reactions and potential biological activities, distinguishing it from simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1024203-48-2

Molecular Formula

C25H25ClN2O

Molecular Weight

404.9

Purity

93

Origin of Product

United States

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